Plantamajoside

Catalog No.
S539855
CAS No.
104777-68-6
M.F
C29H36O16
M. Wt
640.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Plantamajoside

CAS Number

104777-68-6

Product Name

Plantamajoside

IUPAC Name

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C29H36O16

Molecular Weight

640.6 g/mol

InChI

InChI=1S/C29H36O16/c30-11-19-22(37)23(38)24(39)29(42-19)45-27-25(40)28(41-8-7-14-2-5-16(33)18(35)10-14)43-20(12-31)26(27)44-21(36)6-3-13-1-4-15(32)17(34)9-13/h1-6,9-10,19-20,22-35,37-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23+,24-,25-,26-,27-,28-,29+/m1/s1

InChI Key

KFEFLPDKISUVNR-QJEHNBJNSA-N

SMILES

O=C(O[C@@H]1[C@@H](CO)O[C@@H](OCCC2=CC=C(O)C(O)=C2)[C@H](O)[C@H]1O[C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O)/C=C/C4=CC=C(O)C(O)=C4

Solubility

Soluble in DMSO

Synonyms

Plantamajoside;

Canonical SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O

Description

The exact mass of the compound Plantamajoside is 640.2003 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of hydroxycinnamic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-Tumor Activity

Anti-Inflammatory Activity

Wound Healing

Hepatoprotective Activity

Neuroprotective Activity

Treatment of Posterior Capsular Opacification (PCO)

Cardioprotective Activity

Antidiabetic Activity

Treatment of Acute Lung Injury

Treatment of Acute Spinal Cord Injury

Anti-Aging Activity

Anti-Asthmatic Activity

Diuretic Activity

Antioxidant Activity

Chemotaxonomy

Plantamajoside is a bioactive compound classified as a phenylethanoid and a dihydroxyphenethyl glucoside, primarily derived from the plant Plantago lanceolata. This compound is recognized for its diverse biological activities, including antioxidative, anticancer, and anti-inflammatory effects. Structurally, Plantamajoside consists of a caffeic acid moiety linked to a glucose unit, which contributes to its various pharmacological properties .

  • Studies suggest plantamajoside's potential health benefits might be due to its ability to:
    • Inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tumor growth and metastasis [].
    • Reduce inflammation in the lungs [].
    • The exact mechanisms require further investigation [, ].
  • Currently, there's limited information on the safety profile of plantamajoside.
  • As with any natural product, potential allergic reactions or interactions with medications cannot be ruled out.
  • More research is needed to determine its safety for human consumption [].

Please note:

  • The information provided is based on currently available scientific research and might change as new discoveries are made.
  • Plantamajoside is still under investigation, and its potential therapeutic applications require further clinical trials to establish safety and efficacy.

Plantamajoside undergoes several chemical transformations, particularly in biological systems where it can be metabolized into active metabolites such as calceolarioside A, hydroxytyrosol, and caffeic acid . Its stability and reactivity can be influenced by environmental factors such as pH and temperature. The compound has shown to interact with various enzymes, notably matrix metalloproteinases (MMPs), where it inhibits their activity, thereby affecting processes like cell migration and invasion .

The biological activities of Plantamajoside are extensive:

  • Anticancer Effects: Studies have demonstrated that Plantamajoside inhibits the proliferation, migration, and invasion of cancer cells, including breast cancer and malignant melanoma cells. It achieves this by modulating apoptotic pathways and reducing the expression of anti-apoptotic proteins such as Bcl-2 while promoting pro-apoptotic factors like Bax and caspase-3 .
  • Antioxidative Properties: The compound exhibits significant antioxidative activity, which helps in neutralizing free radicals and reducing oxidative stress in cells .
  • Anti-inflammatory Effects: Plantamajoside has been shown to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

The synthesis of Plantamajoside typically involves the extraction from natural sources or synthetic routes. One common method includes the reaction between caffeic acid derivatives and glucose under specific conditions involving solvents and catalysts. For example, a synthesis method described involves stirring a reaction mixture at elevated temperatures followed by neutralization with triethylamine .

Plantamajoside has several applications in various fields:

  • Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, it is being explored as a potential therapeutic agent in cancer treatment.
  • Nutraceuticals: Its antioxidative properties make it a candidate for dietary supplements aimed at enhancing health and preventing diseases related to oxidative stress.
  • Cosmetics: The compound's ability to combat oxidative damage also finds applications in skincare products aimed at anti-aging effects .

Research indicates that Plantamajoside interacts with various molecular targets:

  • Matrix Metalloproteinases: It has been shown to inhibit MMP2 and MMP9 activities, which are crucial in cancer metastasis .
  • PI3K/AKT Pathway: In malignant melanoma cells, Plantamajoside modulates the PI3K/AKT signaling pathway, influencing cell survival and apoptosis .

These interactions underscore its potential as a therapeutic agent in oncology.

Plantamajoside shares structural and functional similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeBiological ActivityUnique Features
Caffeic AcidPhenolic AcidAntioxidant, anti-inflammatoryFundamental precursor for Plantamajoside
CurcuminDiarylheptanoidAnticancer, anti-inflammatoryStronger anti-inflammatory effects
SalidrosidePhenylethanoidAntioxidant, adaptogenicAdaptogenic properties
EchinacosideGlycosideAntioxidantImmune-modulating effects
IsoacteosideGlycosideAntioxidantSimilar metabolic pathways

Plantamajoside is unique due to its specific combination of caffeic acid with glucose, resulting in distinct biological activities that may not be present in other similar compounds. Its targeted action against MMPs sets it apart in the context of cancer research.

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

10

Exact Mass

640.20033506 g/mol

Monoisotopic Mass

640.20033506 g/mol

Heavy Atom Count

45

Appearance

A crystalline solid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Plantamajoside

Dates

Modify: 2023-08-15
1: Li X, Chen D, Li M, Gao X, Shi G, Zhao H. Plantamajoside inhibits lipopolysaccharide-induced epithelial-mesenchymal transition through suppressing the NF-κB/IL-6 signaling in esophageal squamous cell carcinoma cells. Biomed Pharmacother. 2018 Jun;102:1045-1051. doi: 10.1016/j.biopha.2018.03.171. Epub 2018 Apr 5. PubMed PMID: 29710521.
2: Ma C, Ma W. Plantamajoside Inhibits Lipopolysaccharide-Induced MUC5AC Expression and Inflammation through Suppressing the PI3K/Akt and NF-κB Signaling Pathways in Human Airway Epithelial Cells. Inflammation. 2018 Jun;41(3):795-802. doi: 10.1007/s10753-018-0733-7. PubMed PMID: 29349683.
3: Živković JČ, Barreira JCM, Šavikin KP, Alimpić AZ, Stojković DS, Dias MI, Santos-Buelga C, Duletić-Laušević SN, Ferreira ICFR. Chemical Profiling and Assessment of Antineurodegenerative and Antioxidant Properties of Veronica teucrium L. and Veronica jacquinii Baumg. Chem Biodivers. 2017 Aug;14(8). doi: 10.1002/cbdv.201700167. Epub 2017 Jul 7. PubMed PMID: 28488389.
4: Son WR, Nam MH, Hong CO, Kim Y, Lee KW. Plantamajoside from Plantago asiatica modulates human umbilical vein endothelial cell dysfunction by glyceraldehyde-induced AGEs via MAPK/NF-κB. BMC Complement Altern Med. 2017 Jan 21;17(1):66. doi: 10.1186/s12906-017-1570-1. PubMed PMID: 28109289; PubMed Central PMCID: PMC5251346.
5: Bai L, Han L, Lu X, Kang X, Fan Z, Xing R, Zhou D. UHPLC-MS/MS determination and pharmacokinetic study of plantamajoside in rat plasma after oral administration of single plantamajoside and Plantago asiatica extract. Biomed Chromatogr. 2017 May;31(5). doi: 10.1002/bmc.3883. Epub 2016 Dec 13. PubMed PMID: 27808441.
6: Han AR, Nam MH, Lee KW. Plantamajoside Inhibits UVB and Advanced Glycation End Products-Induced MMP-1 Expression by Suppressing the MAPK and NF-κB Pathways in HaCaT Cells. Photochem Photobiol. 2016 Sep;92(5):708-19. doi: 10.1111/php.12615. Epub 2016 Aug 9. PubMed PMID: 27346084.
7: Wu H, Zhao G, Jiang K, Chen X, Zhu Z, Qiu C, Li C, Deng G. Plantamajoside ameliorates lipopolysaccharide-induced acute lung injury via suppressing NF-κB and MAPK activation. Int Immunopharmacol. 2016 Jun;35:315-322. doi: 10.1016/j.intimp.2016.04.013. Epub 2016 Apr 16. PubMed PMID: 27089391.
8: Pei S, Yang X, Wang H, Zhang H, Zhou B, Zhang D, Lin D. Plantamajoside, a potential anti-tumor herbal medicine inhibits breast cancer growth and pulmonary metastasis by decreasing the activity of matrix metalloproteinase-9 and -2. BMC Cancer. 2015 Dec 16;15:965. doi: 10.1186/s12885-015-1960-z. PubMed PMID: 26674531; PubMed Central PMCID: PMC4682252.
9: Zubair M, Nybom H, Lindholm C, Brandner JM, Rumpunen K. Promotion of wound healing by Plantago major L. leaf extracts--ex-vivo experiments confirm experiences from traditional medicine. Nat Prod Res. 2016;30(5):622-4. doi: 10.1080/14786419.2015.1034714. Epub 2015 Apr 22. PubMed PMID: 25898918.
10: Jung HY, Seo DW, Hong CO, Kim JY, Yang SY, Lee KW. Nephroprotection of plantamajoside in rats treated with cadmium. Environ Toxicol Pharmacol. 2015 Jan;39(1):125-36. doi: 10.1016/j.etap.2014.11.012. Epub 2014 Nov 30. PubMed PMID: 25499790.
11: Gonda S, Kiss-Szikszai A, Szűcs Z, Máthé C, Vasas G. Effects of N source concentration and NH4(+)/NO3(-) ratio on phenylethanoid glycoside pattern in tissue cultures of Plantago lanceolata L.: a metabolomics driven full-factorial experiment with LC-ESI-MS(3.). Phytochemistry. 2014 Oct;106:44-54. doi: 10.1016/j.phytochem.2014.07.002. Epub 2014 Jul 28. PubMed PMID: 25081104.
12: Li Y, Gan L, Li GQ, Deng L, Zhang X, Deng Y. Pharmacokinetics of plantamajoside and acteoside from Plantago asiatica in rats by liquid chromatography-mass spectrometry. J Pharm Biomed Anal. 2014 Feb;89:251-6. doi: 10.1016/j.jpba.2013.11.014. Epub 2013 Nov 19. PubMed PMID: 24316425.
13: Gonda S, Nguyen NM, Batta G, Gyémánt G, Máthé C, Vasas G. Determination of phenylethanoid glycosides and iridoid glycosides from therapeutically used Plantago species by CE-MEKC. Electrophoresis. 2013 Sep;34(17):2577-84. doi: 10.1002/elps.201300121. Epub 2013 Jul 29. PubMed PMID: 23784714.
14: Qi M, Xiong A, Geng F, Yang L, Wang Z. A novel strategy for target profiling analysis of bioactive phenylethanoid glycosides in Plantago medicinal plants using ultra-performance liquid chromatography coupled with tandem quadrupole mass spectrometry. J Sep Sci. 2012 Jun;35(12):1470-8. doi: 10.1002/jssc.201200010. PubMed PMID: 22740256.
15: Sun Q, Geng F, Cheng X, Yang L, Wang Z. [Qualitative and quantitative analysis of plantamajoside in Plantaginis Herba]. Zhongguo Zhong Yao Za Zhi. 2010 Aug;35(16):2095-8. Chinese. PubMed PMID: 21046737.
16: Geng F, Yang L, Chou G, Wang Z. Bioguided isolation of angiotensin-converting enzyme inhibitors from the seeds of Plantago asiatica L. Phytother Res. 2010 Jul;24(7):1088-94. doi: 10.1002/ptr.3071. PubMed PMID: 19998322.
17: Koo YC, Jung SH, Yang JH, Ryu YS, Kim EJ, Lee KW. Cytogenetic investigation of chromosomal aberrations in cells treated with plantamajoside from Plantago asiatica. Phytother Res. 2009 Oct;23(10):1479-81. doi: 10.1002/ptr.2802. PubMed PMID: 19288521.
18: Zou LC, Zhu TF, Xiang H, Yu L, Yan ZH, Gan SC, Wang DC, Zeng S, Deng XM. New secoiridoid glycosides from the roots of Picrorhiza scrophulariiflora. Molecules. 2008 Sep 1;13(9):2049-57. PubMed PMID: 18830140.
19: Choi SY, Jung SH, Lee HS, Park KW, Yun BS, Lee KW. Glycation inhibitory activity and the identification of an active compound in Plantago asiatica extract. Phytother Res. 2008 Mar;22(3):323-9. doi: 10.1002/ptr.2316. PubMed PMID: 18167045.
20: Zou X, Liao X, Ding LS, Peng SL. Phenyl and phenylethyl glycosides from Picrorhiza scrophulariiflora. J Asian Nat Prod Res. 2007 Apr-Aug;9(3-5):443-8. PubMed PMID: 17701562.

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